![molecular formula C15H19N5O B2451876 N-(2-methylcyclohexyl)-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide CAS No. 1351609-58-9](/img/structure/B2451876.png)
N-(2-methylcyclohexyl)-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide
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Description
N-(2-methylcyclohexyl)-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide, also known as JNJ-42756493, is a small molecule inhibitor of the protein kinase MELK (maternal embryonic leucine zipper kinase). MELK is a serine/threonine kinase that has been shown to play a role in various cellular processes, including cell cycle regulation, apoptosis, and DNA damage response. Due to its potential as a therapeutic target, JNJ-42756493 has been the subject of extensive research in recent years.
Scientific Research Applications
Synthetic Routes and Chemical Properties
Regioselectivity in Synthesis : Research on the synthesis of isoxazoline, pyrrolo[3,4-d]isoxazole-4,6-diones, pyrazolo[3,4-d]pyridazines, and related compounds has highlighted efficient synthetic protocols and molecular orbital calculations. These compounds exhibit significant biological activities and can serve as a foundation for further chemical investigations into similar compounds like N-(2-methylcyclohexyl)-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide (Zaki, Sayed, & Elroby, 2016).
Antimicrobial and Cytotoxic Activities
Antimicrobial Activity : Various pyrazolo[3,4-d]pyridazines have demonstrated good antimicrobial, anti-inflammatory, and analgesic activities. The research into these derivatives provides insights into the potential applications of similar compounds in combating microbial infections (El-Mariah, Hosny, & Deeb, 2006).
Cytotoxic Activity Against Cancer Cells : Some new 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives have been synthesized and screened for their in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells, suggesting a potential area of research for related compounds in cancer treatment (Hassan, Hafez, & Osman, 2014).
properties
IUPAC Name |
N-(2-methylcyclohexyl)-6-pyrazol-1-ylpyridazine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N5O/c1-11-5-2-3-6-12(11)17-15(21)13-7-8-14(19-18-13)20-10-4-9-16-20/h4,7-12H,2-3,5-6H2,1H3,(H,17,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPDRKWOZXVVIAL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCC1NC(=O)C2=NN=C(C=C2)N3C=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methylcyclohexyl)-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide |
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